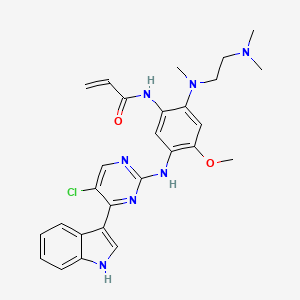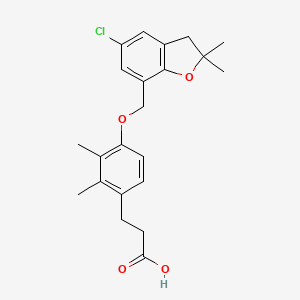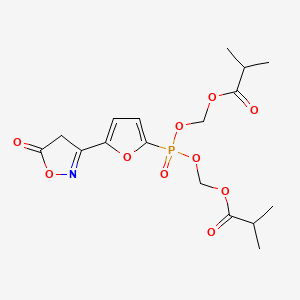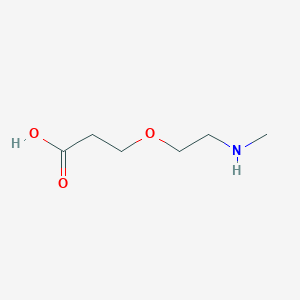
Methylamino-PEG1-acid
Descripción general
Descripción
Methylamino-PEG1-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Aplicaciones Científicas De Investigación
Targeted Protein Degradation
- Scientific Field : Pharmacology and Toxicology .
- Application Summary : Methylamino-PEG1-acid is used in the field of targeted protein degradation. This involves the use of small molecules to degrade proteins in a selective manner .
- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .
- Results or Outcomes : The use of small molecules, such as Methylamino-PEG1-acid, has shown promise in the development of novel therapeutics targeting proteins that are not currently pharmaceutically vulnerable .
Amino Acid Modification
- Scientific Field : Organic Chemistry .
- Application Summary : Methylamino-PEG1-acid is used in the modification of amino acids. The C-terminus carboxylic acid of amino acids typically needs to be protected, often as a methyl ester .
- Methods of Application : The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups. This highlights the need for orthogonal conditions that permit selective deprotection of esters .
- Results or Outcomes : The development of mild orthogonal ester hydrolysis conditions has been explored using calcium (II) iodide as a protective agent for the Fmoc protecting group .
Drug Delivery
- Scientific Field : Pharmacology .
- Application Summary : Methylamino-PEG1-acid is used in the field of drug delivery. It is used as a linker in the development of targeted drug delivery systems .
- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .
- Results or Outcomes : The use of Methylamino-PEG1-acid as a linker has shown promise in the development of novel therapeutics targeting proteins that are not currently pharmaceutically vulnerable .
MRI Imaging
- Scientific Field : Medical Imaging .
- Application Summary : Acid PEG linkers like Methylamino-PEG1-acid have improved aqueous solubility and have been widely used in MRI imaging applications .
- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .
- Results or Outcomes : The use of Methylamino-PEG1-acid in MRI imaging applications has shown promise in improving the quality of imaging .
Regenerative Medicine
- Scientific Field : Biomedical Engineering .
- Application Summary : Methylamino-PEG1-acid is used in the field of regenerative medicine. It is used in the fabrication of Polyethylene glycol (PEG) hydrogels which are widely used in a variety of biomedical applications, including matrices for controlled release of biomolecules and scaffolds for regenerative medicine .
- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .
- Results or Outcomes : The use of Methylamino-PEG1-acid in the fabrication of PEG hydrogels has shown promise in improving the quality of regenerative medicine applications .
Protein Degradation Research
- Scientific Field : Biochemistry .
- Application Summary : Methylamino-PEG1-acid is used in protein degradation research. It is used as a building block for Protein degrader for PROTAC® research .
- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .
- Results or Outcomes : The use of Methylamino-PEG1-acid in protein degradation research has shown promise in the development of novel therapeutics targeting proteins that are not currently pharmaceutically vulnerable .
Propiedades
IUPAC Name |
3-[2-(methylamino)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBCMLJZUPOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG1-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




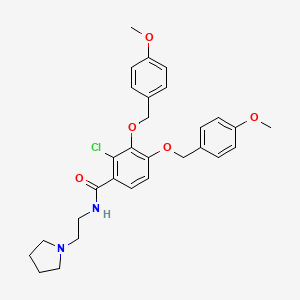
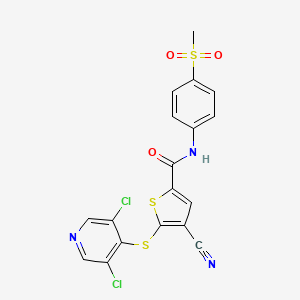
![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)
